1H-吲唑-3,5-二胺

描述

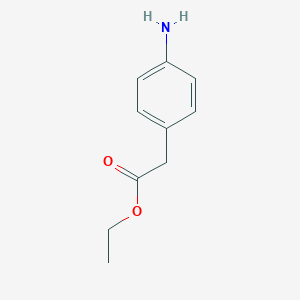

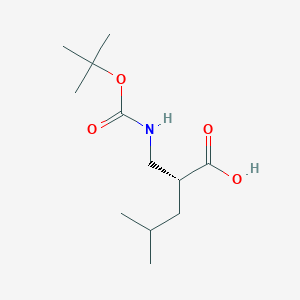

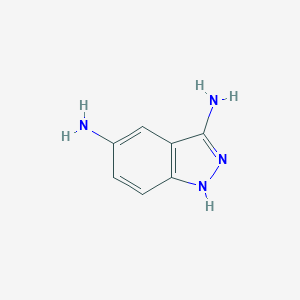

1H-Indazole-3,5-diamine is a chemical compound with the molecular formula C7H8N4 . It is used as a reagent in the preparation of indazole derivatives, which have potential antimicrobial and antitumor properties . The hydrochloride form of this compound has a molecular weight of 184.63 .

Synthesis Analysis

The synthesis of 1H-indazole involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . A practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis

The InChI code for 1H-Indazole-3,5-diamine hydrochloride is 1S/C7H8N4.ClH/c8-4-1-2-6-5(3-4)7(9)11-10-6;/h1-3H,8H2,(H3,9,10,11);1H .Chemical Reactions Analysis

The synthesis of 1H-indazole involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Physical And Chemical Properties Analysis

1H-Indazole-3,5-diamine hydrochloride is a brown solid . The storage temperature is 0-5 degrees Celsius .科学研究应用

合成策略

1H-吲唑-3,5-二胺是合成各种杂环化合物的关键组分。 其合成的最新策略包括过渡金属催化反应、还原环化反应以及在无催化剂和溶剂条件下通过连续形成 C–N 和 N–N 键合成 2H-吲唑 .

药用

含吲唑的杂环化合物具有多种药用价值。 它们被用作降压药、抗癌药、抗抑郁药、抗炎药和抗菌药 .

磷脂酰肌醇 3-激酶 δ 的抑制剂

吲唑可用作磷脂酰肌醇 3-激酶 δ 的选择性抑制剂,用于治疗呼吸系统疾病 .

抗肿瘤活性

通过分子杂交策略设计并合成了一系列吲唑衍生物。 这些化合物对肺癌 (A549)、慢性粒细胞白血病 (K562)、前列腺癌 (PC-3) 和肝癌 (Hep-G2) 人类癌细胞系的抑制活性进行了评价 .

凋亡和细胞周期效应

吲唑衍生物化合物 6o 被证实可以影响细胞凋亡和细胞周期,这可能是通过以浓度依赖的方式抑制 Bcl2 家族成员和 p53/MDM2 途径实现的 .

酪氨酸激酶抑制剂

1H-吲唑-3-胺结构是有效的铰链结合片段。 在林凡尼布中,它与酪氨酸激酶的铰链区域有效结合 .

抗增殖活性

制备了若干种新的 N-苯基-1H-吲唑-1-甲酰胺,并对其在体外对九种临床分离的癌症类型衍生的肿瘤细胞系面板的抗增殖活性进行了评价 .

抗炎、抗菌、抗糖尿病和抗骨质疏松活性

作用机制

Target of Action

The primary target of 1H-Indazole-3,5-diamine is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states, including cancer .

Mode of Action

1H-Indazole-3,5-diamine interacts with its target by acting as an effective hinge-binding fragment . In the case of the drug Linifanib, it binds effectively with the hinge region of tyrosine kinase . This interaction can inhibit the activity of the enzyme, leading to a disruption in the signal transduction cascades it regulates.

Biochemical Pathways

The disruption of these pathways can lead to the inhibition of cell growth and proliferation, particularly in cancer cells .

Result of Action

The molecular and cellular effects of 1H-Indazole-3,5-diamine’s action largely depend on its interaction with tyrosine kinase. By inhibiting this enzyme, the compound can disrupt normal cell signaling pathways, potentially leading to decreased cell proliferation and increased cell death . This makes it a promising candidate for the treatment of diseases characterized by overactive tyrosine kinase activity, such as certain types of cancer .

未来方向

A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for their inhibitory activities against human cancer cell lines . This study indicates that compound 6o could be a promising scaffold to develop an effective and low-toxic anticancer agent .

属性

IUPAC Name |

1H-indazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,8H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFKCBWRZWDFKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589901 | |

| Record name | 1H-Indazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19335-14-9 | |

| Record name | 1H-Indazole-3,5-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19335-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indazole-3,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。